molecular formula C12H8N2O2S B2475994 N-(benzo[b]thiophen-5-yl)isoxazole-5-carboxamide CAS No. 919860-89-2

N-(benzo[b]thiophen-5-yl)isoxazole-5-carboxamide

Cat. No.: B2475994
CAS No.: 919860-89-2
M. Wt: 244.27
InChI Key: YDVVRTBIJLFBHI-UHFFFAOYSA-N
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Description

N-(benzo[b]thiophen-5-yl)isoxazole-5-carboxamide is a compound that belongs to the class of heterocyclic compounds. It features a benzo[b]thiophene moiety fused with an isoxazole ring, which is further substituted with a carboxamide group. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(benzo[b]thiophen-5-yl)isoxazole-5-carboxamide typically involves the following steps:

    Formation of the benzo[b]thiophene core: This can be achieved through various methods, including the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.

    Construction of the isoxazole ring: This step can be performed using a cyclization reaction of propargylic N-hydroxycarbamates and N-alkoxycarbonyl amino ethers via a platinum-carbene intermediate.

    Coupling of the benzo[b]thiophene and isoxazole moieties: This can be done through a coupling reaction, such as the Suzuki-Miyaura cross-coupling reaction, to form the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors, precise temperature control, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(benzo[b]thiophen-5-yl)isoxazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carboxamide group to an amine.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens (chlorine, bromine) or nucleophiles (amines, thiols) are commonly employed.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-(benzo[b]thiophen-5-yl)isoxazole-5-carboxamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: It is investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: The compound is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N-(benzo[b]thiophen-5-yl)isoxazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

N-(benzo[b]thiophen-5-yl)isoxazole-5-carboxamide can be compared with other similar compounds, such as:

    Isoxazole derivatives: These compounds share the isoxazole ring and may exhibit similar biological activities.

    Benzo[b]thiophene derivatives: These compounds share the benzo[b]thiophene core and may have comparable properties.

    Other heterocyclic compounds: Compounds with different heterocyclic rings but similar functional groups can also be compared.

Uniqueness

The uniqueness of this compound lies in its specific combination of the benzo[b]thiophene and isoxazole moieties, which may confer distinct biological activities and therapeutic potential compared to other compounds.

Conclusion

This compound is a compound of significant interest in medicinal chemistry due to its potential biological activities and applications. Its synthesis involves multiple steps, and it can undergo various chemical reactions. The compound has diverse scientific research applications and a unique mechanism of action, making it a valuable subject of study in the field of chemistry and medicine.

Properties

IUPAC Name

N-(1-benzothiophen-5-yl)-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N2O2S/c15-12(10-3-5-13-16-10)14-9-1-2-11-8(7-9)4-6-17-11/h1-7H,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDVVRTBIJLFBHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CS2)C=C1NC(=O)C3=CC=NO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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